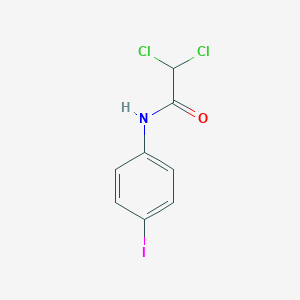

2,2-dichloro-N-(4-iodophenyl)acetamide

Description

Propriétés

Numéro CAS |

14676-40-5 |

|---|---|

Formule moléculaire |

C8H6Cl2INO |

Poids moléculaire |

329.95 g/mol |

Nom IUPAC |

2,2-dichloro-N-(4-iodophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |

Clé InChI |

JAXXQYDCVCBDID-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |

SMILES canonique |

C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |

Autres numéros CAS |

14676-40-5 |

Synonymes |

2,2-Dichloro-4'-iodoacetanilide |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Optimization

Key parameters for this reaction include:

-

Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and its inertness toward acyl chlorides.

-

Base : Triethylamine (TEA) is used stoichiometrically to neutralize HCl generated during the reaction, preventing protonation of the aniline and ensuring efficient nucleophilic attack.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize side reactions such as iodine displacement or over-chlorination.

-

Atmosphere : An inert argon or nitrogen atmosphere prevents oxidation of sensitive intermediates.

Example Protocol :

-

Dissolve 4-iodoaniline (1.0 equiv) in anhydrous DCM under argon.

-

Add TEA (1.2 equiv) dropwise, followed by dichloroacetyl chloride (1.1 equiv).

-

Stir for 4–6 hours at 20°C.

-

Quench the reaction with aqueous potassium carbonate, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via recrystallization from ether/petroleum ether.

Yield : 46–64% (based on analogous reactions in the literature).

Halogenation of N-(4-Iodophenyl)Acetamide

An alternative approach involves introducing chlorine atoms into the α-position of N-(4-iodophenyl)acetamide. While less common due to challenges in selective dichlorination, this method is feasible under controlled conditions.

Chlorinating Agents and Mechanisms

-

Sulfuryl Chloride (SO₂Cl₂) : Electrophilic chlorination via radical intermediates, often requiring UV light or radical initiators.

-

Phosphorus Pentachloride (PCl₅) : Direct substitution at the α-carbon, though competing side reactions (e.g., ring chlorination) necessitate careful stoichiometry.

Challenges :

-

Over-chlorination leading to trichloro derivatives.

Example Protocol :

-

Suspend N-(4-iodophenyl)acetamide in dry carbon tetrachloride.

-

Add PCl₅ (2.2 equiv) gradually at 0°C.

-

Warm to reflux for 12 hours under UV light.

-

Quench with ice-water, extract with DCM, and purify via column chromatography.

Yield : <30% (due to competing side reactions).

Multi-Step Synthesis via Dichloroacetic Acid

A three-step sequence starting from dichloroacetic acid offers scalability and purity advantages:

Step 1: Synthesis of Dichloroacetyl Chloride

Dichloroacetic acid is treated with oxalyl chloride or thionyl chloride to generate dichloroacetyl chloride.

Key Consideration : Azeotropic distillation with heptane removes traces of trichloroacetyl chloride, ensuring >98% purity.

Step 2: Coupling with 4-Iodoaniline

Follow the acylation protocol outlined in Section 1.1.

Step 3: Crystallization and Characterization

Recrystallize from ethyl acetate/hexane and validate via ¹H NMR (δ 7.6–7.8 ppm, aromatic H; δ 2.1 ppm, CHCl₂) and LC-MS (m/z 358 [M+H]⁺).

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Direct acylation | 46–64% | >95% | Low |

| Halogenation | <30% | 80–85% | High |

| Multi-step synthesis | 58–72% | >98% | Moderate |

Key Insights :

-

Direct acylation balances simplicity and efficiency, making it the preferred industrial method.

-

Multi-step synthesis, while lengthier, achieves superior purity by isolating intermediates.

Mechanistic Considerations and Side Reactions

Competing Pathways

-

Iodine Displacement : The electron-withdrawing nature of the dichloroacetamide group activates the para-iodo substituent toward nucleophilic aromatic substitution, particularly under basic conditions. This is mitigated by using mild bases (e.g., TEA) and low temperatures.

-

Dimerization : Excess dichloroacetyl chloride may lead to bis-acylation products, necessitating precise stoichiometric control.

Industrial-Scale Purification Strategies

Azeotropic Distillation

Crude 2,2-dichloro-N-(4-iodophenyl)acetamide often contains residual dichloroacetyl chloride, which is removed via azeotropic distillation with heptane (bp 98°C). The azeotrope (bp 85°C) is enriched in the target compound, while higher-boiling impurities remain in the pot.

Conditions :

Analyse Des Réactions Chimiques

Types of Reactions: Acetanilide, 2,2-dichloro-4’-iodo- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms or reduce the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like ammonia or thiols in polar solvents under reflux conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, reduction may produce dehalogenated acetanilide, and substitution reactions can result in various substituted acetanilide derivatives.

Applications De Recherche Scientifique

Chemistry: Acetanilide, 2,2-dichloro-4’-iodo- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its halogenated structure makes it a valuable starting material for further functionalization.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the industrial sector, Acetanilide, 2,2-dichloro-4’-iodo- can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mécanisme D'action

The mechanism of action of Acetanilide, 2,2-dichloro-4’-iodo- involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or protein function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

The core structure of 2,2-dichloro-N-(4-iodophenyl)acetamide shares similarities with other halogenated acetamides, particularly in bond geometry and hydrogen bonding patterns. Key comparisons include:

Table 1: Structural Parameters of Selected Acetamide Derivatives

- Bond Geometry : The trans configuration of N–H and C=O bonds is conserved across derivatives, as seen in 2,2-dichloro-N-(4-methylphenylsulfonyl)acetamide and 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide .

- Dihedral Angles : The angle between the acetamide group and the aromatic ring (79–82°) is consistent among sulfonyl- and methyl-substituted analogs, suggesting minimal steric disruption from iodine in the 4-iodophenyl derivative .

Substituent Effects on Physical and Chemical Properties

The nature of the substituent on the phenyl ring significantly influences reactivity, solubility, and intermolecular interactions:

- Iodo vs.

- Chloro vs. Nitro Groups: Chloramphenicol’s 4-nitro and dihydroxy groups enable hydrogen bonding with biological targets (e.g., bacterial ribosomes), whereas the 4-iodo substituent lacks hydrogen-bond donors, limiting analogous interactions .

- Methyl vs. Halogen Substituents : Methyl groups (e.g., in 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide) reduce polarity, increasing hydrophobicity compared to halogenated derivatives .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate molecular assembly and material properties:

- N–H⋯O Chains : Observed in sulfonyl- and methyl-substituted analogs, these chains stabilize layered or linear crystal structures .

- C–H⋯O Interactions : In 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide, additional C–H⋯O bonds create robust 3D networks, contrasting with simpler N–H⋯O chains in the iodophenyl derivative .

- Biological Implications: Chloramphenicol’s O–H⋯O bonds facilitate binding to bacterial 23S rRNA, a mechanism absent in non-hydroxylated analogs like the 4-iodophenyl compound .

Q & A

Q. What experimental strategies are recommended for synthesizing 2,2-dichloro-N-(4-iodophenyl)acetamide with high purity?

Answer:

- Stepwise synthesis : Begin with the nucleophilic substitution of 4-iodoaniline with 2,2-dichloroacetyl chloride under anhydrous conditions. Use a polar aprotic solvent (e.g., THF or DMF) and a base (e.g., triethylamine) to scavenge HCl byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor reaction progress via TLC or NMR for intermediate validation .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of 4-iodoaniline to acetyl chloride) and reflux temperature (60–80°C). Use inert gas (N) to prevent oxidation of the iodine substituent .

Q. How can crystallization conditions be tailored for 2,2-dichloro-N-(4-iodophenyl)acetamide to obtain single crystals suitable for X-ray diffraction?

Answer:

- Solvent selection : Use slow evaporation from a mixed solvent system (e.g., ethanol/water 4:1 v/v) to promote controlled crystal growth. The heavy iodine atom enhances X-ray scattering, aiding structure resolution .

- Temperature control : Maintain a stable temperature (20–25°C) to avoid rapid nucleation. Pre-filter the solution to remove particulate impurities .

- Hydrogen bonding : Anticipate intramolecular C–HO and intermolecular N–HO interactions, which stabilize crystal packing. These motifs are common in chloroacetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation be resolved?

Answer:

- Multi-technique validation : Cross-validate / NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR absorption at ~1650 cm confirms the amide C=O stretch, while NMR peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 4.0–4.5 ppm (CHCl) should align with predicted splitting patterns .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA). Discrepancies may indicate conformational flexibility or solvent effects .

Q. What computational approaches are effective for predicting the reactivity and intermolecular interactions of 2,2-dichloro-N-(4-iodophenyl)acetamide?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes), leveraging the iodine atom’s van der Waals radius for hydrophobic pocket analysis .

- Molecular dynamics (MD) : Simulate crystal packing with GROMACS, focusing on halogen bonding (C–IO/N) and hydrogen bonding networks observed in related compounds (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) .

- Electrostatic potential maps : Generate maps via Multiwfn to visualize electrophilic/nucleophilic regions, guiding derivatization strategies .

Q. How does hydrogen bonding influence the solid-state stability and solubility of this compound?

Answer:

- Intramolecular vs. intermolecular bonds : Intramolecular C–HO bonds (forming six-membered rings) reduce conformational flexibility, while intermolecular N–HO bonds create infinite chains along crystallographic axes, as seen in 2-chloro-N-(4-fluorophenyl)acetamide .

- Solubility modulation : Strong intermolecular hydrogen bonding reduces solubility in non-polar solvents. Introduce bulky substituents (e.g., methyl groups) to disrupt packing, as demonstrated in 2-chloro-N-(2,4-dimethylphenyl)acetamide .

Methodological Resources

- Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) is recommended for structure determination. The iodine atom’s high electron density simplifies phase problem resolution .

- Spectral databases : Consult NIST Chemistry WebBook for reference IR/NMR data of analogous compounds (e.g., N-(2,4-dimethylphenyl)acetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.